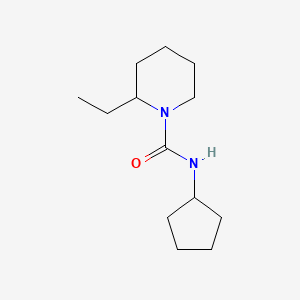
4-(1-adamantyl)-N-cyclopentyl-1-piperazinecarboxamide
Descripción general
Descripción
4-(1-adamantyl)-N-cyclopentyl-1-piperazinecarboxamide, also known as ACPD, is a compound that has been widely studied for its potential applications in scientific research. ACPD belongs to the piperazinecarboxamide family and has a unique structure that makes it a valuable tool for studying various physiological and biochemical processes.
Mecanismo De Acción
The mechanism of action of 4-(1-adamantyl)-N-cyclopentyl-1-piperazinecarboxamide is primarily mediated by its interaction with the metabotropic glutamate receptor. 4-(1-adamantyl)-N-cyclopentyl-1-piperazinecarboxamide binds to the receptor and activates intracellular signaling pathways, leading to various physiological responses. 4-(1-adamantyl)-N-cyclopentyl-1-piperazinecarboxamide has also been shown to interact with other receptors, including the GABA receptor and the NMDA receptor.
Biochemical and Physiological Effects:
4-(1-adamantyl)-N-cyclopentyl-1-piperazinecarboxamide has been shown to induce various biochemical and physiological effects, depending on the receptor it interacts with. 4-(1-adamantyl)-N-cyclopentyl-1-piperazinecarboxamide has been shown to induce neuronal excitation and synaptic plasticity through its interaction with the metabotropic glutamate receptor. 4-(1-adamantyl)-N-cyclopentyl-1-piperazinecarboxamide has also been shown to modulate pain perception through its interaction with the GABA receptor. Additionally, 4-(1-adamantyl)-N-cyclopentyl-1-piperazinecarboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(1-adamantyl)-N-cyclopentyl-1-piperazinecarboxamide in lab experiments is its specificity for the metabotropic glutamate receptor. 4-(1-adamantyl)-N-cyclopentyl-1-piperazinecarboxamide can be used to selectively activate the receptor and induce various physiological responses, making it a valuable tool for studying the receptor's function. However, one limitation of using 4-(1-adamantyl)-N-cyclopentyl-1-piperazinecarboxamide is its potential to interact with other receptors, leading to off-target effects. Additionally, 4-(1-adamantyl)-N-cyclopentyl-1-piperazinecarboxamide has a short half-life and may require frequent administration in lab experiments.
Direcciones Futuras
There are several potential future directions for the use of 4-(1-adamantyl)-N-cyclopentyl-1-piperazinecarboxamide in scientific research. One area of interest is the development of more selective 4-(1-adamantyl)-N-cyclopentyl-1-piperazinecarboxamide analogs that can specifically target the metabotropic glutamate receptor without interacting with other receptors. Another area of interest is the use of 4-(1-adamantyl)-N-cyclopentyl-1-piperazinecarboxamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 4-(1-adamantyl)-N-cyclopentyl-1-piperazinecarboxamide's neuroprotective effects make it a promising candidate for the development of novel therapeutics for these diseases. Finally, 4-(1-adamantyl)-N-cyclopentyl-1-piperazinecarboxamide's potential to modulate pain perception makes it a valuable tool for the development of novel analgesics.
Aplicaciones Científicas De Investigación
4-(1-adamantyl)-N-cyclopentyl-1-piperazinecarboxamide has been extensively used in scientific research as a tool to study various physiological and biochemical processes. One of the most common applications of 4-(1-adamantyl)-N-cyclopentyl-1-piperazinecarboxamide is as an agonist for the metabotropic glutamate receptor. 4-(1-adamantyl)-N-cyclopentyl-1-piperazinecarboxamide has been shown to activate the receptor and induce various physiological responses, including neuronal excitation, synaptic plasticity, and modulation of pain perception.
Propiedades
IUPAC Name |
4-(1-adamantyl)-N-cyclopentylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O/c24-19(21-18-3-1-2-4-18)22-5-7-23(8-6-22)20-12-15-9-16(13-20)11-17(10-15)14-20/h15-18H,1-14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMBMBVHGCLMEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4285340.png)

![2-({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4285347.png)

![N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B4285368.png)


![ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate](/img/structure/B4285398.png)
![ethyl N-[(isobutylamino)carbonyl]-beta-alaninate](/img/structure/B4285418.png)
![ethyl N-{[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}-beta-alaninate](/img/structure/B4285425.png)
![ethyl N-{[(3-chloro-2-methylphenyl)amino]carbonyl}glycylglycinate](/img/structure/B4285438.png)